2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
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Overview
Description
2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-e][1,2,4]triazepine core, which is fused with phenyl and 4-methylphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of a pyridine derivative through cyclization reactions.
Introduction of the Triazepine Ring: The pyridine derivative is then subjected to reactions with hydrazine derivatives to form the triazepine ring.
Substitution Reactions: The final steps involve introducing the phenyl and 4-methylphenyl groups through substitution reactions, often using reagents like phenylboronic acid and 4-methylphenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the triazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylboronic acid and 4-methylphenylboronic acid with palladium catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
- 2-(4-chlorophenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
- 2-(4-methoxyphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine
Uniqueness
2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct therapeutic benefits or chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H16N4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine |
InChI |
InChI=1S/C20H16N4/c1-14-9-11-16(12-10-14)20-22-17-8-5-13-21-19(17)18(23-24-20)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,24) |
InChI Key |
NDGNJSWMORBPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN2)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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